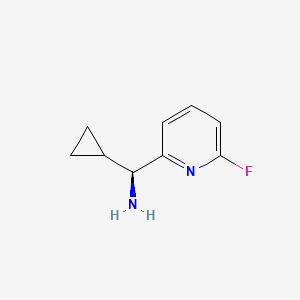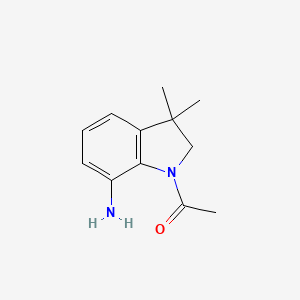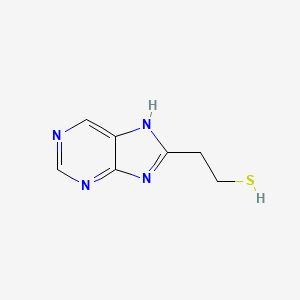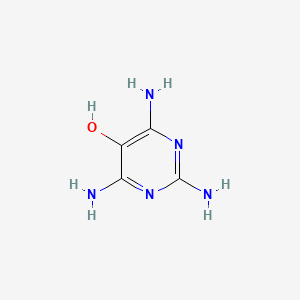
2,2-Bis(prop-2-enoyloxymethyl)butyl prop-2-enoate;4-ethenyl-1-hexylpyridin-1-ium;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hexyl-4-vinylpyridiniumbromide-trimethylolpropanetriacrylatecopolymer is a complex polymeric compound that combines the properties of 1-hexyl-4-vinylpyridinium bromide and trimethylolpropane triacrylate. This compound is known for its unique structural characteristics and versatile applications in various scientific fields, including chemistry, biology, medicine, and industry.
準備方法
The synthesis of 1-hexyl-4-vinylpyridiniumbromide-trimethylolpropanetriacrylatecopolymer involves several steps:
-
Synthetic Routes and Reaction Conditions
- The initial step involves the preparation of 1-hexyl-4-vinylpyridinium bromide through a quaternization reaction between 4-vinylpyridine and 1-bromohexane under controlled conditions.
- Trimethylolpropane triacrylate is then polymerized with 1-hexyl-4-vinylpyridinium bromide using free-radical polymerization techniques. This process typically requires the presence of a radical initiator such as azobisisobutyronitrile (AIBN) and is conducted under inert atmosphere to prevent unwanted side reactions.
-
Industrial Production Methods
- Industrial production of this copolymer involves scaling up the laboratory synthesis process. Large-scale reactors and precise control of reaction parameters, such as temperature, pressure, and monomer concentrations, are essential to ensure consistent product quality.
- Post-synthesis, the copolymer is purified using techniques like precipitation, filtration, and drying to obtain the final product in a usable form.
化学反応の分析
1-Hexyl-4-vinylpyridiniumbromide-trimethylolpropanetriacrylatecopolymer undergoes various chemical reactions, including:
-
Types of Reactions
Oxidation: The vinyl group in the compound can undergo oxidation reactions, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The pyridinium moiety can be reduced under specific conditions to form the corresponding pyridine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles, resulting in the formation of different functionalized derivatives.
-
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed for substitution reactions.
-
Major Products
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while substitution can produce various functionalized pyridinium derivatives.
科学的研究の応用
1-Hexyl-4-vinylpyridiniumbromide-trimethylolpropanetriacrylatecopolymer has a wide range of applications in scientific research:
-
Chemistry
- Used as a monomer in the synthesis of advanced polymeric materials with tailored properties.
- Acts as a catalyst or co-catalyst in various organic reactions.
-
Biology
- Employed in the development of biocompatible materials for drug delivery systems.
- Utilized in the fabrication of biosensors and diagnostic devices.
-
Medicine
- Investigated for its potential use in targeted drug delivery and controlled release formulations.
- Explored for its antimicrobial properties and applications in wound healing.
-
Industry
- Used in the production of high-performance coatings, adhesives, and sealants.
- Applied in the development of advanced materials for electronic and photonic devices.
作用機序
The mechanism of action of 1-hexyl-4-vinylpyridiniumbromide-trimethylolpropanetriacrylatecopolymer involves several molecular interactions:
Molecular Targets and Pathways:
類似化合物との比較
1-Hexyl-4-vinylpyridiniumbromide-trimethylolpropanetriacrylatecopolymer can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1-Hexyl-4-methylpyridinium bromide: Similar in structure but lacks the vinyl and acrylate functionalities, limiting its polymerization capabilities.
Trimethylolpropane triacrylate: A common monomer used in polymer synthesis but does not possess the pyridinium moiety, reducing its antimicrobial properties.
-
Uniqueness
- The combination of pyridinium, vinyl, and acrylate functionalities in 1-hexyl-4-vinylpyridiniumbromide-trimethylolpropanetriacrylatecopolymer provides a unique set of properties, including antimicrobial activity, polymerization potential, and enhanced mechanical strength.
特性
分子式 |
C28H40BrNO6 |
|---|---|
分子量 |
566.5 g/mol |
IUPAC名 |
2,2-bis(prop-2-enoyloxymethyl)butyl prop-2-enoate;4-ethenyl-1-hexylpyridin-1-ium;bromide |
InChI |
InChI=1S/C15H20O6.C13H20N.BrH/c1-5-12(16)19-9-15(8-4,10-20-13(17)6-2)11-21-14(18)7-3;1-3-5-6-7-10-14-11-8-13(4-2)9-12-14;/h5-7H,1-3,8-11H2,4H3;4,8-9,11-12H,2-3,5-7,10H2,1H3;1H/q;+1;/p-1 |
InChIキー |
VRIRWLKCSAVPKX-UHFFFAOYSA-M |
正規SMILES |
CCCCCC[N+]1=CC=C(C=C1)C=C.CCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(1H)-thione](/img/structure/B13122089.png)

![6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13122109.png)









![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-onehydrochloride](/img/structure/B13122170.png)
![3-Amino-1-methyl-1H-[1,2,4]triazolo[4,3-a]pyridin-4-iumbromide](/img/structure/B13122173.png)
